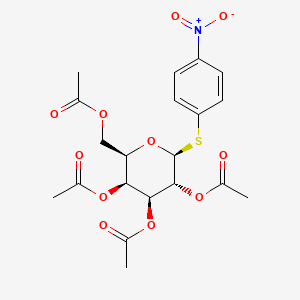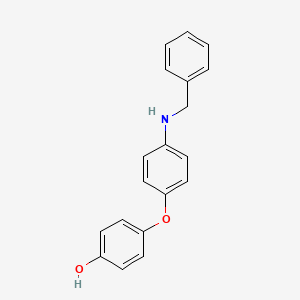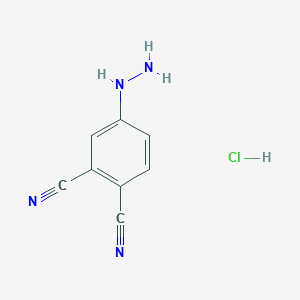
1-((2,4-Diamino-6-methylpyrimidin-5-yl)methyl)pyridin-1-ium bromide hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “MFCD32702000” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of “MFCD32702000” involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compounds, which are reacted with methanesulfonate to form the desired product. The reaction typically requires controlled temperatures and the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the preparation method is optimized for efficiency and cost-effectiveness. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency. The crystal form of the compound is often preferred for its solubility and stability, which are crucial for storage and further applications .
Analyse Des Réactions Chimiques
Types of Reactions
“MFCD32702000” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: This reaction involves the addition of oxygen atoms to the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the removal of oxygen atoms or the addition of hydrogen atoms, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the compound is replaced by another. .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new derivatives with altered chemical properties .
Applications De Recherche Scientifique
“MFCD32702000” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and as a catalyst in certain reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: In industrial applications, “MFCD32702000” is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mécanisme D'action
The mechanism by which “MFCD32702000” exerts its effects involves interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, altering their activity and leading to various biochemical outcomes. These interactions can affect cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: This compound consists of an aniline ring substituted with two chlorine atoms.
Triazolo Ring Compounds: These compounds share a similar ring structure and are used in various chemical syntheses.
Uniqueness
“MFCD32702000” stands out due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications. Its stability and solubility are particularly advantageous in industrial and pharmaceutical contexts, where consistent performance is crucial .
Propriétés
Formule moléculaire |
C11H15Br2N5 |
|---|---|
Poids moléculaire |
377.08 g/mol |
Nom IUPAC |
6-methyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidine-2,4-diamine;bromide;hydrobromide |
InChI |
InChI=1S/C11H14N5.2BrH/c1-8-9(10(12)15-11(13)14-8)7-16-5-3-2-4-6-16;;/h2-6H,7H2,1H3,(H4,12,13,14,15);2*1H/q+1;;/p-1 |
Clé InChI |
QLDXNNMLCLQKAP-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C(=NC(=N1)N)N)C[N+]2=CC=CC=C2.Br.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate](/img/structure/B13705897.png)







![3-(4-Methyl-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13705942.png)




![N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13705977.png)
